Superior Isolated Yield of 2-(6-Bromopyridin-2-yl)acetonitrile via Lithioacetonitrile Substitution Versus tert-Butyl Cyanoacetate Method
The direct nucleophilic displacement on 2,6-dibromopyridine using lithioacetonitrile as reported by Skerlj et al. provides a significantly higher yield (~91% [1]) for the target compound compared to the two-step tert-butyl cyanoacetate/displacement/decarboxylation sequence (71% yield over two steps) [2]. This represents a ~20 percentage point yield advantage for the single-step method, which is advantageous for laboratory-scale synthesis where maximizing throughput from the starting dihalide is critical.
| Evidence Dimension | Isolated yield of 2-(6-Bromopyridin-2-yl)acetonitrile from 2,6-dibromopyridine |
|---|---|
| Target Compound Data | ~91% (single step) [1] |
| Comparator Or Baseline | 71% (over two steps) [2] |
| Quantified Difference | ~20 percentage point increase in isolated yield |
| Conditions | Synthesis from 2,6-dibromopyridine. Method A: lithioacetonitrile, THF, -78 °C to rt. Method B: (i) tert-butyl cyanoacetate, K2CO3, DMF, 80 °C; (ii) p-TsOH, toluene, reflux. |
Why This Matters
For procurement decisions, a higher-yielding synthetic route implies a more efficient use of the starting material and lower cost of goods when scaling up synthesis, making this specific synthetic methodology the preferred route for this compound.
- [1] Skerlj, R. T.; Bogucki, D.; Bridger, G. J. Facile Cyanomethylation of Bromopyridines by Nucleophilic Substitution with Lithioacetonitrile. Synlett 2000, 2000 (10), 1488–1490. DOI: 10.1055/s-2000-7644 View Source
- [2] Farahat, A. A.; Boykin, D. W. Facile Synthesis of Aryl-Pyridyl, Pyridazinyl, Pyrazinyl, and Triazinyl Acetonitriles. J. Heterocycl. Chem. 2013, 50 (3), 585–589. DOI: 10.1002/jhet.1535 View Source
